
4-氯-2-(2,2-二氟乙氧基)苯胺
描述
“4-Chloro-2-(2,2-difluoroethoxy)aniline” is a chemical compound that belongs to the class of anilines. It is also known as DFECA. The CAS number for this compound is 1247621-99-3 . It has a molecular weight of 207.61 and a molecular formula of C8H8ClF2NO .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(2,2-difluoroethoxy)aniline” consists of a benzene ring with a chlorine atom and an aniline group attached to it. Additionally, it has a difluoroethoxy group attached to the benzene ring .Physical and Chemical Properties Analysis
The compound has a predicted density of 1.335±0.06 g/cm3 . The boiling point is predicted to be 284.0±40.0 °C .科学研究应用
振动分析和非线性光学材料
已经使用傅里叶变换红外和傅里叶变换拉曼技术研究了4-氯-2-(2,2-二氟乙氧基)苯胺等类似分子的振动特性。这些研究对于理解这些化合物的分子结构和行为至关重要,这些化合物在非线性光学(NLO)材料中可能有潜在用途。分析包括超共轭作用、HOMO-LUMO能隙、分子静电势(MEP)表面分析和热力学函数,这些对于评估它们在材料科学中的应用至关重要(Revathi et al., 2017)。
合成过程
4-氯-2-(2,2-二氟乙氧基)苯胺的合成涉及复杂的化学过程。例如,合成类似化合物如3-氯-4-[1,1,2-三氟-2-(三氟甲氧基)-乙氧基]苯胺展示了所涉及的复杂步骤,包括高压水解、还原反应以及与全氟乙烯-全氟甲基醚的加成反应。这些过程对于生产高质量化合物并减少环境影响至关重要(Wen Zi-qiang, 2007; 2008)。
在杀虫剂和除草剂合成中的应用
类似于4-氯-2-(2,2-二氟乙氧基)苯胺的化合物,如2,6-二氯-4-三氟甲基苯胺,是高效低毒性杀虫剂和新型除草剂生产中的关键中间体。这些中间体的合成方法和特性,以及它们在农业行业中的应用,是活跃的研究和开发领域(Zhou Li-shan, 2002)。
生化分析
Biochemical Properties
4-Chloro-2-(2,2-difluoroethoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 4-Chloro-2-(2,2-difluoroethoxy)aniline to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of 4-Chloro-2-(2,2-difluoroethoxy)aniline on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, 4-Chloro-2-(2,2-difluoroethoxy)aniline can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 4-Chloro-2-(2,2-difluoroethoxy)aniline exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction . This inhibition can result in altered cellular responses and changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-(2,2-difluoroethoxy)aniline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Chloro-2-(2,2-difluoroethoxy)aniline is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-(2,2-difluoroethoxy)aniline vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant physiological changes. For example, high doses of 4-Chloro-2-(2,2-difluoroethoxy)aniline have been linked to toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage level must be reached before any noticeable impact occurs.
Metabolic Pathways
4-Chloro-2-(2,2-difluoroethoxy)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also produce reactive intermediates that can further interact with cellular components.
Transport and Distribution
Within cells and tissues, 4-Chloro-2-(2,2-difluoroethoxy)aniline is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within certain tissues can influence its overall activity and effects.
Subcellular Localization
The subcellular localization of 4-Chloro-2-(2,2-difluoroethoxy)aniline is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s function and its interactions with other biomolecules within the cell.
属性
IUPAC Name |
4-chloro-2-(2,2-difluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NO/c9-5-1-2-6(12)7(3-5)13-4-8(10)11/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQNKCGPPXQHQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


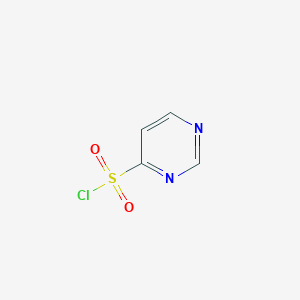
![1-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1398984.png)
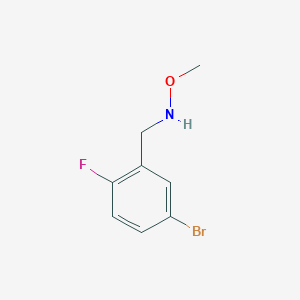
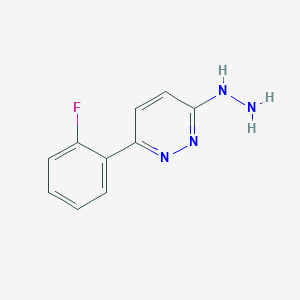

![N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine](/img/structure/B1398989.png)
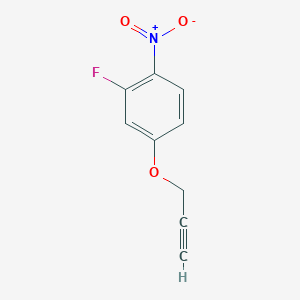
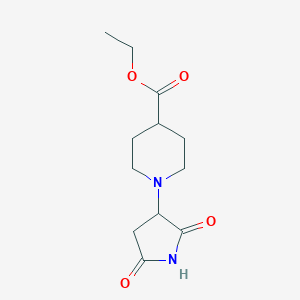
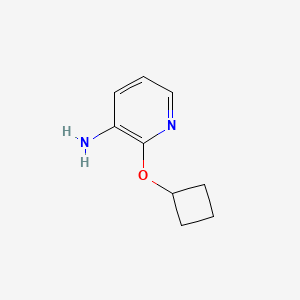

![N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine](/img/structure/B1398999.png)
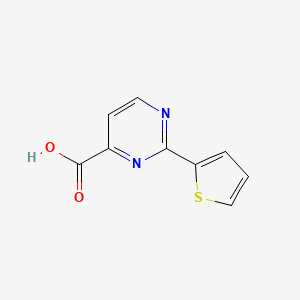
![N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1399003.png)

